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1-(Bromomethyl)chrysene

Cat. No.: B14123091
M. Wt: 321.2 g/mol
InChI Key: LCMNUXHCYNKQNT-UHFFFAOYSA-N
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Description

1-(Bromomethyl)chrysene (CAS 2010965-84-9) is a high-value synthetic building block in materials science research, with a molecular weight of 321.21 and the formula C19H13Br . Its primary research application is in the synthesis of extended phenacene molecules, which are π-conjugated organic semiconductors of significant interest for advanced electronic devices . Specifically, it serves as a critical precursor in a multi-step synthesis via the Mallory homologation protocol to create [9]phenacene—a molecule consisting of nine fused benzene rings . In this synthetic route, the bromomethyl group is functionalized into a phosphonium salt or an aldehyde, enabling Wittig reactions and subsequent photocyclization to construct the elongated phenacene backbone . Transistors fabricated with such extended phenacenes have demonstrated exceptionally high field-effect mobility, exceeding 18 cm² V⁻¹ s⁻¹ in single-crystal devices, highlighting the critical role of this reagent in developing high-performance organic electronics . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H13Br B14123091 1-(Bromomethyl)chrysene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H13Br

Molecular Weight

321.2 g/mol

IUPAC Name

1-(bromomethyl)chrysene

InChI

InChI=1S/C19H13Br/c20-12-14-5-3-7-17-16(14)10-11-18-15-6-2-1-4-13(15)8-9-19(17)18/h1-11H,12H2

InChI Key

LCMNUXHCYNKQNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C(C=CC=C43)CBr

Origin of Product

United States

Synthetic Methodologies for 1 Bromomethyl Chrysene

Precursor Synthesis and Functionalization Routes to Chrysene (B1668918) Skeleton

The formation of the polycyclic aromatic hydrocarbon (PAH) chrysene framework can be achieved through several strategic approaches. These methods are designed to build the tetracyclic system with the required substitution pattern for subsequent reactions.

Photochemical cyclization, particularly the Mallory reaction, is a prominent method for synthesizing chrysene and its derivatives. wikipedia.orgmdpi.comnih.gov This reaction involves the UV light-induced intramolecular cyclization of a stilbene-type molecule to form a dihydrophenanthrene intermediate, which is then oxidized to the final aromatic system. wikipedia.org For the synthesis of substituted chrysenes, appropriately substituted stilbenoid precursors are required. nih.gov

The synthesis of 1-methylchrysene (B135444) via the Mallory reaction starts with a Wittig reaction between a suitable naphthyl phosphonium (B103445) salt and a substituted benzaldehyde (B42025) to create the necessary stilbenoid precursor. qu.edu.qa The key to obtaining a single isomer, such as 1-methylchrysene, is to use a precursor where one of the ortho positions available for cyclization is blocked, ensuring high regioselectivity. nih.govqu.edu.qa In a recent study, 1-methylchrysene was prepared from its corresponding stilbenoid using stoichiometric amounts of iodine as an oxidant, achieving a high yield of 89%. qu.edu.qamdpi.com

Table 1: Synthesis of Methylchrysenes via Mallory Photochemical Cyclization

ProductPrecursor (Stilbenoid)Reaction ConditionsYieldReference
1-Methylchrysene(E)-1-(2-(o-tolyl)vinyl)naphthalenePhotocyclization with I₂, air89% mdpi.com
3-Methylchrysene(E)-2-(2-(p-tolyl)vinyl)naphthalenePhotocyclization with I₂, air, 400W Hg lamp79% mdpi.com
6-Methylchrysene(E)-2-styryl-6-methylnaphthalenePhotocyclization70% mdpi.com
2-Methylchrysene(E)-2-(2-(2-methoxy-5-methylphenyl)vinyl)naphthaleneEliminative photocyclization, H₂SO₄, O₂-free72% qu.edu.qa

Transition metal catalysis offers powerful and efficient pathways to complex aromatic systems like chrysene. frontiersin.org These methods include well-established cross-coupling reactions and modern C-H activation strategies.

A notable approach involves the Suzuki cross-coupling reaction. rsc.org This method can be used to synthesize phenolic derivatives of chrysene and methylchrysene, which are valuable precursors. For instance, the synthesis of 8-methoxy-5-methylchrysene was achieved with high regioselectivity by the methanesulfonic acid-induced cyclization of a biaryl precursor, which itself was formed via a Suzuki coupling. rsc.org

Palladium-catalyzed annulative π-extension (APEX) reactions have also been developed for the synthesis of chrysene-based nanographenes. acs.org These reactions can build the chrysene core from smaller aromatic building blocks. Similarly, palladium and rhodium catalysts are effective in C-H activation and annulation cascades that can construct the tetracyclic benz[a]anthracene framework, a structural isomer of chrysene, indicating the potential for such strategies to be adapted for chrysene synthesis. frontiersin.org The versatility of transition metals allows for the coupling of terminal alkynes with aryl halides (Sonogashira coupling) or the formation of biaryl bonds (Suzuki-Miyaura coupling), both of which are key steps in assembling the chrysene skeleton from simpler precursors. frontiersin.orgthieme-connect.com

Oxidative coupling reactions, particularly intramolecular cyclodehydrogenation (Scholl reaction), provide another route to the chrysene core. researchgate.net This reaction typically involves the use of a strong oxidant, such as iron(III) chloride (FeCl₃) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), in the presence of an acid to promote the formation of new carbon-carbon bonds between two aromatic rings, leading to a more extended π-system. acs.orgresearchgate.net

While powerful for creating large polycyclic aromatic hydrocarbons, the Scholl reaction can sometimes lead to rearrangements or unwanted side products, and the harsh conditions can be incompatible with certain functional groups. researchgate.net However, it has been successfully employed in the final steps of synthesizing complex chrysene-based nanographenes from pre-assembled poly-aryl precursors. acs.org

Direct Bromination Approaches at the Methyl Position

Once the 1-methylchrysene precursor is obtained, the final step is the selective introduction of a bromine atom at the methyl group. This is a benzylic bromination, a type of reaction for which specific radical-mediated methods have been developed.

The conversion of 1-methylchrysene to 1-(bromomethyl)chrysene is achieved through a radical halogenation reaction. The most common and effective method for this transformation is the Wohl-Ziegler reaction, which uses N-bromosuccinimide (NBS) as the bromine source. libretexts.org

The mechanism is a radical chain reaction:

Initiation: The reaction is initiated by the homolytic cleavage of a small amount of bromine (Br₂), often generated in situ from NBS reacting with trace HBr, or by the decomposition of a radical initiator like AIBN (azobisisobutyronitrile) upon heating or exposure to UV light. libretexts.org This produces bromine radicals (Br•).

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 1-methylchrysene. This step is highly selective for the benzylic position because the resulting benzylic radical is stabilized by resonance with the extensive aromatic π-system of the chrysene core. The newly formed chrysene-1-methyl radical then reacts with a molecule of Br₂ (or NBS) to form the this compound product and a new bromine radical, which continues the chain. libretexts.orgorganicchemistrytutor.com

Termination: The chain reaction is terminated when two radicals combine. libretexts.org

Using a low concentration of bromine, as provided by NBS, is crucial for selectivity. It favors the radical substitution pathway at the benzylic position over electrophilic addition to the aromatic rings of the chrysene core. libretexts.org

Optimizing reaction conditions is key to maximizing the yield of this compound while minimizing side products. A closely analogous reaction, the bromination of 3-methoxy-5-methylchrysene, was successfully carried out using NBS in a suitable solvent. nih.gov The resulting 5-bromomethyl-3-methoxychrysene was found to be unstable, necessitating its use in the subsequent reaction step without isolation. nih.gov This suggests that this compound may also exhibit some instability.

Typical conditions for such a benzylic bromination involve refluxing the methylchrysene precursor with NBS and a radical initiator (e.g., AIBN or benzoyl peroxide) in a non-polar solvent like carbon tetrachloride (CCl₄) or benzene (B151609). nih.govresearchgate.net The reaction progress is often monitored by the disappearance of the starting material.

Modern approaches for yield enhancement include the use of continuous flow microreactors. researchgate.net These systems allow for precise control over reaction parameters like temperature, residence time, and light intensity (for photo-initiated reactions), which can significantly improve yield and safety, especially for highly reactive intermediates. For instance, photochemical benzylic brominations have been intensified using flow reactors, leading to substantial increases in productivity and efficiency. researchgate.net

Table 2: Reagents and Conditions for Benzylic Bromination

Substrate TypeBrominating AgentInitiatorSolventKey OutcomeReference
Allylic/Benzylic C-HN-Bromosuccinimide (NBS)Light or Radical Initiator (AIBN)CCl₄Selective substitution at the allylic/benzylic position. libretexts.org
3-Methoxy-5-methylchryseneN-Bromosuccinimide (NBS)Not specified (likely heat/light)Not specifiedSuccessful conversion to the bromomethyl derivative. nih.gov
1-(Hydroxymethyl)pyrenePhosphorus tribromide (PBr₃)None (nucleophilic substitution)ChloroformAlternative route from an alcohol precursor (65% yield). rsc.org
Substituted ToluenesN-Bromosuccinimide (NBS)405 nm LEDs (Photochemical)Flow ReactorHigh throughput and yield enhancement. researchgate.net

Chemo- and Regioselective Bromination Techniques

The synthesis of this compound from its precursor, 1-methylchrysene, is a targeted transformation that requires high degrees of both chemoselectivity and regioselectivity. The primary challenge lies in functionalizing the methyl group without affecting the electron-rich aromatic system of the chrysene core. The method of choice for this transformation is a free-radical halogenation, specifically a benzylic bromination reaction.

The Wohl-Ziegler Bromination: A Selective Approach

The most effective and widely employed method for the selective bromination of a benzylic methyl group, such as that in 1-methylchrysene, is the Wohl-Ziegler reaction. scientificupdate.commychemblog.com This reaction utilizes N-bromosuccinimide (NBS) as the brominating agent in a non-polar solvent, typically carbon tetrachloride (CCl₄). The reaction is initiated by either a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO), or by exposure to UV light. mychemblog.com

The key to the selectivity of this method lies in the reaction mechanism and conditions. NBS serves as a source for a constant, low concentration of molecular bromine (Br₂). scientificupdate.comblogspot.com This low concentration is crucial because it favors the radical chain pathway required for benzylic substitution over the electrophilic aromatic substitution that would occur on the chrysene ring if high concentrations of Br₂ were present.

The mechanism proceeds through three key stages:

Initiation: The radical initiator decomposes upon heating or UV irradiation to form initial radicals. These radicals then facilitate the homolytic cleavage of the Br-Br bond to generate bromine radicals (Br•). byjus.com

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 1-methylchrysene. This is the rate-determining step and its regioselectivity is governed by the stability of the resulting radical. The abstraction of a benzylic hydrogen leads to the formation of a highly resonance-stabilized 1-chrysenylmethyl radical. This radical then reacts with a molecule of Br₂ to yield the desired product, this compound, and a new bromine radical that continues the chain reaction. mychemblog.combyjus.com

Termination: The reaction ceases when various radical species combine. byjus.com

The choice of a non-polar solvent like CCl₄ is critical for chemoselectivity. In polar solvents, NBS can promote ionic reactions, which would lead to undesired electrophilic bromination on the aromatic nucleus of the chrysene. mychemblog.com Therefore, by carefully selecting the reagent (NBS), solvent, and initiator, the bromination is selectively directed to the methyl group.

Representative Synthetic Protocol

While specific yields for the bromination of 1-methylchrysene are not extensively documented in publicly available literature, a representative protocol can be constructed based on established Wohl-Ziegler reaction conditions.

A mixture of 1-methylchrysene, a slight molar excess of N-bromosuccinimide, and a catalytic amount of AIBN or benzoyl peroxide would be refluxed in anhydrous carbon tetrachloride. The reaction progress would be monitored, typically by thin-layer chromatography (TLC), to determine the point of maximum conversion of the starting material to the desired product while minimizing the formation of di-brominated byproducts. Upon completion, the reaction mixture is cooled, and the succinimide (B58015) byproduct, which is insoluble in CCl₄, is removed by filtration. The filtrate containing this compound is then washed and the solvent evaporated to yield the crude product, which can be further purified by recrystallization.

The table below outlines the typical parameters for this chemo- and regioselective bromination.

ParameterDescriptionPurpose
Substrate 1-MethylchryseneThe starting material to be functionalized.
Reagent N-Bromosuccinimide (NBS)Provides a low, sustained concentration of bromine for radical substitution. numberanalytics.com
Initiator AIBN or Benzoyl PeroxideInitiates the free-radical chain reaction upon heating. mychemblog.com
Solvent Carbon Tetrachloride (CCl₄)A non-polar solvent that favors radical reaction over ionic pathways. mychemblog.com
Conditions Reflux temperature, Inert atmosphereProvides energy for initiation and propagation; prevents side reactions with atmospheric components.
Selectivity Chemoselective & RegioselectiveBromination occurs at the benzylic methyl group (regioselective) without attacking the aromatic rings (chemoselective). scientificupdate.com

Reactivity and Reaction Mechanisms of 1 Bromomethyl Chrysene

Nucleophilic Substitution Reactions at the Benzylic Carbon

The carbon atom adjacent to the chrysene (B1668918) aromatic system in 1-(bromomethyl)chrysene is a benzylic position. The C-Br bond at this position is activated towards nucleophilic substitution. libretexts.org The reactivity is attributed to the stabilization of the transition state and any potential carbocation intermediate by the extended π-system of the chrysene ring. libretexts.orgkhanacademy.org These reactions can proceed through either an SN1 or SN2 mechanism, depending on the nucleophile, solvent, and reaction conditions. khanacademy.orgnumberanalytics.com

Mechanism and Scope with Various Nucleophiles (e.g., Amines, Ethers)

This compound readily undergoes nucleophilic substitution with a variety of nucleophiles to form new carbon-heteroatom bonds.

With Amine Nucleophiles: The reaction with amines is a common method to introduce an aminomethyl group onto the chrysene core. libretexts.orgsavemyexams.com The reaction with ammonia (B1221849) or primary amines typically proceeds via an SN2 mechanism, where the nitrogen atom's lone pair directly displaces the bromide ion. chemguide.co.ukshout.education

The general mechanism with an amine (R-NH₂) involves the nucleophilic attack of the amine on the benzylic carbon, leading to the displacement of the bromide leaving group. chemguide.co.ukscience-revision.co.uk This initially forms an ammonium (B1175870) salt, which is then deprotonated, often by excess amine in the reaction mixture, to yield the final amine product. shout.education However, a significant drawback of using neutral amine nucleophiles is the potential for multiple alkylations, as the resulting primary amine is often more nucleophilic than the starting ammonia, leading to the formation of secondary and tertiary amines, and even quaternary ammonium salts. libretexts.orgscience-revision.co.uk To favor the formation of the primary amine, a large excess of ammonia is typically used. savemyexams.com

With Ether/Alcohol Nucleophiles: The formation of ethers from this compound can be achieved through reaction with alcohols or alkoxides. The Williamson ether synthesis, involving the reaction with a sodium or potassium alkoxide, is a typical example. This reaction generally follows an SN2 pathway. Solvolysis reactions, where the solvent (such as an alcohol) acts as the nucleophile, are also possible and tend to proceed via an SN1 mechanism, especially with polar, protic solvents that can stabilize the intermediate benzylic carbocation. khanacademy.orgquizlet.com

The following table summarizes representative nucleophilic substitution reactions of this compound.

NucleophileReagent ExampleProduct Type
AmineAmmonia (NH₃)Primary Amine
AminePrimary Amine (RNH₂)Secondary Amine
Alcohol/AlkoxideSodium Ethoxide (NaOEt)Ether
Phosphine (B1218219)Triphenylphosphine (PPh₃)Phosphonium (B103445) Salt

Stereochemical Considerations in Substitution Processes

The stereochemical outcome of nucleophilic substitution at the benzylic carbon of this compound is dictated by the reaction mechanism.

SN2 Mechanism: In a pure SN2 reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group (bromide). This results in an inversion of stereochemistry at the reaction center. Given that this compound is a primary benzylic-type halide, SN2 reactions are highly favored, especially with strong, unhindered nucleophiles and in polar aprotic solvents. khanacademy.orgnumberanalytics.com

SN1 Mechanism: An SN1 reaction proceeds through a planar carbocation intermediate. quizlet.com The chrysene ring effectively stabilizes this benzylic carbocation through resonance. khanacademy.org A subsequent attack by a nucleophile can occur from either face of the planar carbocation, which would typically lead to a racemic mixture of products if the starting material were chiral. SN1 pathways are favored by polar protic solvents, weaker nucleophiles, and structural factors that further stabilize the carbocation. quizlet.com

For this compound, which is achiral, the distinction is less about product stereoisomers and more about the mechanistic pathway which influences reactivity and potential side reactions.

Kinetic and Thermodynamic Aspects of Substitution

Detailed kinetic and thermodynamic studies specifically on this compound are not extensively documented in the readily available literature. However, general principles of benzylic halide reactivity can be applied.

Kinetics: The rate of substitution is highly dependent on the mechanism.

For SN2 reactions, the rate is dependent on the concentration of both this compound and the nucleophile (Rate = k[R-Br][Nu]). numberanalytics.com

For SN1 reactions, the rate-determining step is the formation of the carbocation, so the rate depends only on the concentration of this compound (Rate = k[R-Br]). quizlet.com

The enhanced reactivity of benzylic halides like this compound compared to simple primary alkyl halides is due to the π-system of the aromatic ring, which lowers the activation energy for both SN1 (by stabilizing the carbocation) and SN2 (by stabilizing the transition state) pathways. libretexts.orgquizlet.com Studies on analogous systems, like the solvolysis of ω-bromo-1-acetonaphthones, show that the reaction kinetics are influenced by solvent polarity and the electronic nature of substituents on the aromatic ring. rsc.org

Thermodynamics: Nucleophilic substitution reactions at the benzylic position are generally thermodynamically favorable, driven by the formation of a more stable bond between carbon and the nucleophile (e.g., C-N, C-O) compared to the C-Br bond, and the formation of a stable bromide salt. The specific Gibbs free energy change (ΔG) would depend on the particular nucleophile and solvent system used.

Carbon-Carbon Bond Formation Reactions

This compound is a valuable substrate for forming new carbon-carbon bonds, allowing for the extension of the chrysene scaffold.

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura)

While direct Suzuki-Miyaura coupling of this compound is not the standard application for this reaction (which typically couples aryl halides with organoboranes), the bromomethyl group can be used in related palladium-catalyzed cross-coupling reactions. libretexts.org For instance, it can be converted into a more suitable coupling partner. A common strategy involves converting the bromomethyl group into a phosphonium salt, which can then undergo a Wittig reaction to form an alkene, a versatile functional group for further C-C bond formation. researchgate.net

Although less common for benzylic halides, variations of cross-coupling reactions might be employed. For example, Kumada or Negishi couplings could potentially be used to couple this compound with Grignard or organozinc reagents, respectively. These reactions provide powerful methods for creating C(sp³)–C(sp²) or C(sp³)–C(sp³) bonds.

Alkylation and Arylation Reactions

This compound serves as an excellent electrophile in alkylation reactions, particularly in Friedel-Crafts type alkylations and reactions with soft carbon nucleophiles. pressbooks.pubmt.com

Friedel-Crafts Alkylation: In the presence of a Lewis acid catalyst like AlCl₃, this compound can act as the electrophile to alkylate another aromatic ring. pressbooks.pubucalgary.ca The Lewis acid assists in generating a benzylic carbocation (or a highly polarized complex) which is then attacked by the nucleophilic aromatic ring of another molecule. mt.comlibretexts.org This results in the formation of a diarylmethane-type structure.

Reaction with Carbon Nucleophiles: this compound can react with a range of stabilized carbanions (enolates) or organometallic reagents to form new C-C bonds.

Malonic Ester Synthesis: Reaction with diethyl malonate anion, followed by hydrolysis and decarboxylation, would yield 3-(chrysen-1-yl)propanoic acid.

Wittig Reaction: As mentioned, conversion to the triphenylphosphonium salt followed by reaction with an aldehyde or ketone (a Wittig reaction) is a key strategy for forming an alkene, effectively coupling the chrysene-methyl group to another molecule via a double bond. researchgate.net

The following table provides examples of C-C bond forming reactions.

Reaction TypeReagent ExampleProduct Feature
Wittig Reaction1. PPh₃; 2. BuLi; 3. R₂C=OAlkene (C=C)
Friedel-Crafts AlkylationBenzene (B151609), AlCl₃Aryl-CH₂-Chrysene
Cyanide SubstitutionSodium Cyanide (NaCN)Nitrile (-CH₂CN)

Formation of Organometallic Intermediates

This compound serves as a precursor for the generation of organometallic reagents, which are pivotal intermediates in the synthesis of more complex molecules. The reaction of this benzylic halide with magnesium metal in an anhydrous ether solvent leads to the formation of a Grignard reagent, 1-(chrysenylmethyl)magnesium bromide. thieme-connect.commnstate.eduganeshremedies.comorganic-chemistry.orgresearchgate.netlibretexts.org This transformation involves a redox reaction where magnesium donates an electron to the carbon-bromine bond, leading to the formation of a highly reactive carbanion. mnstate.edu This carbanion is a potent nucleophile and a strong base. mnstate.edulibretexts.org

The formation of the Grignard reagent is often accompanied by a competing side reaction, the Wurtz coupling, which results in the formation of a dimeric product. researchgate.net The efficiency and selectivity of the Grignard reagent formation can be influenced by factors such as the surface area of the magnesium used. researchgate.net

These organometallic intermediates are not limited to magnesium compounds. Reactions with other metals can also be envisaged to create a variety of reactive species for subsequent synthetic applications.

Functional Group Interconversions

The bromomethyl group of this compound is a versatile functional handle that can be converted into other important chemical groups, such as aldehydes, carboxylic acids, and methyl groups.

Conversion to Aldehydes and Carboxylic Acids

This compound can be oxidized to form 1-chrysenecarbaldehyde. One established method for this conversion is the Sommelet reaction . researchgate.netorganicreactions.orgwikipedia.orgsciencemadness.orgwikidoc.org This reaction involves the treatment of the benzylic halide with hexamine, followed by hydrolysis to yield the corresponding aldehyde. organicreactions.orgwikipedia.orgsciencemadness.org The reaction proceeds through the formation of a quaternary ammonium salt as an intermediate. wikipedia.org Research has demonstrated the successful conversion of this compound to 1-chrysenecarbaldehyde via the Sommelet reaction. researchgate.net

Alternative oxidation methods for converting benzylic halides to aldehydes include the Hass-Bender, Kornblum, and Kröhnke reactions, which utilize different reagents to achieve the same transformation. researchgate.net For instance, the reaction of 5-(bromomethyl)chrysene with dimethyl sulfoxide (B87167) (DMSO) and sodium bicarbonate has been used to synthesize 5-formyl-1-methoxychrysene. nih.gov

Further oxidation of the resulting aldehyde, or direct oxidation of the bromomethyl group under harsher conditions, can lead to the formation of 1-chrysenecarboxylic acid.

Table 1: Key Reactions for Functional Group Interconversion

Starting Material Reagents Product Reaction Type
This compound 1. Hexamine, 2. H₂O 1-Chrysenecarbaldehyde Sommelet Reaction
This compound LiAlH₄ 1-Methylchrysene (B135444) Reduction
5-(Bromomethyl)chrysene derivative DMSO, NaHCO₃ 5-Formylchrysene derivative Oxidation

Reduction Pathways and Products

The bromomethyl group of this compound can be reduced to a methyl group, yielding 1-methylchrysene . researchgate.netnih.gov A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). embibe.comreddit.comvedantu.comdoubtnut.comacs.org This powerful reducing agent provides a source of hydride ions (H⁻) that displace the bromide ion in a nucleophilic substitution reaction. vedantu.comdoubtnut.com The reduction of benzylic bromides like benzyl (B1604629) bromide to toluene (B28343) using LiAlH₄ is a well-established reaction. vedantu.comdoubtnut.com While LiAlH₄ is generally effective for reducing many functional groups, its reaction with alkyl halides can sometimes be less favorable and may lead to side products depending on the specific substrate and reaction conditions. reddit.comacs.org

Catalytic hydrogenation is another potential pathway for the reduction of the bromomethyl group, although specific examples for this compound are not detailed in the provided context.

Mechanistic Investigations of Intramolecular Cyclization and Rearrangement Pathways

The reactivity of this compound and its derivatives extends to intramolecular reactions that can lead to the formation of new ring systems and structural isomers.

Ring-Closing Reactions to Form Fused Polycyclic Systems

The bromomethyl group in chrysene derivatives can participate in intramolecular cyclization reactions to construct additional fused rings, leading to more complex polycyclic aromatic hydrocarbons (PAHs). acs.orgnih.govacs.orgchemrxiv.orgacs.org These reactions are a key strategy for synthesizing novel nanographenes and other extended π-systems. acs.org

For example, acid-catalyzed cyclization of precursors derived from chrysene derivatives can lead to the formation of new fused systems. acs.orgnih.govcdnsciencepub.com Palladium-catalyzed intramolecular C-H activation is another powerful tool for creating such fused structures. thieme-connect.com This method has been used to synthesize a variety of phenanthrene (B1679779), benzo[c]phenanthrene, and chrysene derivatives. thieme-connect.com The annulative π-extension (APEX) reaction is a modern strategy that involves the direct C-H arylation between two aromatic substrates to produce fully ring-fused structures and has been applied to synthesize spiro-fused dibenzo[g,p]chrysenes. rsc.org

While a direct intramolecular cyclization starting from this compound itself is not explicitly described, the principle of using a reactive side chain on the chrysene core to build new rings is well-established. For instance, a Wittig reaction product of a chrysene aldehyde can undergo photocyclization to form a larger PAH. researchgate.net Similarly, intramolecular cyclization of (2-phenylnaphthalen-1-yl)acetic acid derivatives, which can be conceptually related to chrysene structures, yields chrysen-6-ol derivatives. researchgate.net

Rearrangement Processes and Structural Isomerization

Substituted chrysenes can undergo rearrangement and isomerization reactions under certain conditions. Acid-catalyzed rearrangements are a known phenomenon in polycyclic aromatic systems. cdnsciencepub.com For instance, the acid-catalyzed isomerization of diarene oxides of chrysene leads to mixtures of isomeric phenols. rsc.org

While specific studies on the rearrangement of this compound are not detailed, the potential for such processes exists, particularly in the presence of strong acids or under photochemical conditions. The chrysene skeleton itself can be the product of rearrangement reactions of other polycyclic systems. cdnsciencepub.com For example, acid-catalyzed rearrangement of certain bicyclic alcohols can lead to the formation of substituted chrysenes. cdnsciencepub.com These types of reactions highlight the potential for skeletal reorganization within the chrysene family of compounds, which could be initiated by or involve a reactive group like the bromomethyl substituent.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

NMR spectroscopy stands as a cornerstone technique for the structural analysis of 1-(Bromomethyl)chrysene, offering unparalleled insight into the chemical environment of each proton and carbon atom within the molecule.

The ¹H and ¹³C NMR spectra of this compound are complex due to the numerous protons and carbons in the aromatic chrysene (B1668918) core. The assignments are typically based on a comparison with the parent chrysene molecule and known substituent effects.

The ¹H NMR spectrum is characterized by a series of multiplets in the aromatic region, typically between δ 7.5 and 9.0 ppm. The introduction of the bromomethyl group at the C1 position induces significant changes. A key diagnostic signal is a singlet observed for the methylene (B1212753) protons (-CH₂Br). Based on analogous compounds like benzyl (B1604629) bromide and 1-(bromomethyl)pyrene, this singlet is expected to appear in the range of δ 4.9 to 5.3 ppm. rsc.orgrsc.org The protons on the chrysene core adjacent to the substitution site (H2 and H12) would experience a downfield shift due to electronic and steric effects.

The ¹³C NMR spectrum provides complementary information. The chrysene core itself presents numerous signals for both protonated and quaternary carbons. chemicalbook.com The bromomethyl carbon (-CH₂Br) would introduce a new signal around δ 33 ppm, a typical value for a benzylic bromide. rsc.org The C1 carbon, to which the substituent is attached, would also show a characteristic shift. The full assignment of the complex aromatic region requires advanced techniques.

Table 1: Comparison of ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Chrysene and Expected Values for this compound

Position Chrysene ¹H chemicalbook.com This compound ¹H (Expected) Chrysene ¹³C chemicalbook.com This compound ¹³C (Expected)
18.79Substituted127.6Shifted Quaternary
27.72Shifted126.6Shifted
37.727.7-7.8126.6126-127
48.018.0-8.1128.5128-129
4a--131.9~132
4b--130.6~131
58.018.0-8.1128.5128-129
68.798.8-8.9127.6127-128
6a--131.9~132
78.738.7-8.8121.1~121
87.657.6-7.7123.0~123
97.657.6-7.7123.0~123
108.738.7-8.8121.1~121
10a--132.3~132
117.727.7-7.8126.9~127
128.02Shifted127.2Shifted
12a--128.2~128
12b--127.9Shifted
-CH₂Br-~5.1-~33

Note: Expected values are estimations based on known substituent effects and data from related compounds. Precise assignment requires experimental data.

Given the spectral complexity, two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of the ¹H and ¹³C signals of this compound. nih.govhuji.ac.il

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It would be used to trace the connectivity within the individual aromatic rings of the chrysene skeleton, helping to distinguish between the different spin systems. researchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It provides a direct link between the ¹H and ¹³C spectra, greatly simplifying the assignment of the carbon signals for the protonated aromatic carbons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-4 bonds). For this compound, HMBC is particularly powerful. It would show a correlation from the methylene protons (-CH₂) to the C1, C2, and C12b carbons, definitively confirming the attachment point of the bromomethyl group on the chrysene framework. nih.govresearchgate.net

NMR spectroscopy is a powerful tool for real-time reaction monitoring, providing insights into reaction kinetics, the formation of intermediates, and the final conversion to the product. iastate.edu For instance, in a potential synthesis of this compound from 1-methylchrysene (B135444) via a radical bromination reaction, ¹H NMR could be used to follow the reaction's progress. ulb.ac.be A series of spectra taken over time would show the decrease in the intensity of the singlet corresponding to the methyl protons (-CH₃) of the starting material and the simultaneous increase in the intensity of the singlet for the methylene protons (-CH₂Br) of the product. This quantitative data allows for the determination of reaction rates and optimization of reaction conditions without the need for sample isolation. iastate.edu

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is critical for determining the molecular weight and confirming the elemental composition of this compound, as well as for providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the compound's elemental formula. researchgate.net The molecular formula for this compound is C₁₉H₁₃Br.

A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively). nih.gov Consequently, the molecular ion of this compound will appear as a pair of peaks of almost equal intensity, separated by two mass units (the M⁺ peak and the M+2 peak). This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Table 2: Predicted HRMS Data for this compound

Ion Formula Calculated m/z Description
[M]⁺C₁₉H₁₃⁷⁹Br319.9989Molecular ion with ⁷⁹Br
[M+2]⁺C₁₉H₁₃⁸¹Br321.9969Molecular ion with ⁸¹Br

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (e.g., the molecular ion) which is then fragmented to produce a secondary mass spectrum. nih.govnih.gov Analysis of these fragment ions provides valuable information about the molecule's structure and the stability of its constituent parts.

For this compound, the fragmentation is expected to be dominated by cleavages related to the bromomethyl group. The most likely fragmentation pathways include:

Loss of a Bromine Radical: The C-Br bond is relatively weak and can cleave to lose a bromine radical (•Br), resulting in the formation of a highly stable chrysen-1-ylmethyl cation. This would be a major fragment ion.

Loss of a Bromomethyl Radical: Cleavage of the C-C bond between the chrysene ring and the substituent can result in the loss of a bromomethyl radical (•CH₂Br), leading to the formation of the chrysene radical cation.

Table 3: Predicted Major Fragments in the Tandem Mass Spectrum of this compound

Fragment Ion (m/z) Lost Neutral Fragment Formula of Ion Proposed Structure
241.1012•Br[C₁₉H₁₃]⁺Chrysen-1-ylmethyl cation
228.0934•CH₂Br[C₁₈H₁₂]⁺•Chrysene radical cation

X-ray Crystallography for Solid-State Structural Determination and Conformation

Comprehensive searches of crystallographic databases and the scientific literature did not yield specific single-crystal X-ray diffraction data for this compound. While the crystal structure of the parent polycyclic aromatic hydrocarbon (PAH), chrysene, is well-documented, specific data detailing the unit cell dimensions, space group, and precise conformational parameters of its 1-bromomethyl derivative are not publicly available. nih.govnih.gov

For context, the crystal structure of unsubstituted chrysene has been determined, revealing a planar molecular structure. nih.govnih.gov The introduction of substituents, such as a bromomethyl group, is expected to influence the crystal packing and potentially induce slight deviations from the planarity observed in the parent chrysene molecule. Studies on related substituted PAHs, such as fluorinated chrysenes, have shown that even a single atom substitution can alter the molecular shape and crystal lattice parameters. nih.gov For instance, 6-fluorochrysene (B3336797) exhibits a small deviation from planarity, with angles between the aromatic planes ranging from 0.4–1.8°. nih.gov A more sterically demanding group like bromomethyl at the 1-position would likely have a more significant impact on the solid-state conformation due to potential steric interactions.

A complete X-ray crystallographic analysis of this compound would be necessary to definitively determine its solid-state structure. Such an analysis would provide precise data on bond lengths, bond angles, and torsional angles, offering invaluable insight into the molecule's three-dimensional arrangement and intermolecular interactions within the crystal lattice, such as potential halogen bonding or π-stacking arrangements.

Hypothetical Crystallographic Data Table

The following table is a placeholder to illustrate the type of data that would be obtained from an X-ray crystallographic study. The values are not real experimental data for this compound.

ParameterHypothetical Value
Chemical FormulaC₁₉H₁₃Br
Formula Weight321.21 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value not available
b (Å)Value not available
c (Å)Value not available
α (°)90
β (°)Value not available
γ (°)90
Volume (ų)Value not available
Z4
Density (calculated) (g/cm³)Value not available

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Studies

Detailed experimental Fourier-Transform Infrared (FT-IR) and Raman spectra for this compound are not available in the surveyed literature. However, the expected vibrational modes can be predicted based on the known spectra of the parent chrysene molecule and characteristic frequencies of the bromomethyl group attached to an aromatic system. Vibrational spectroscopy serves as a powerful tool for identifying functional groups and probing molecular structure. renishaw.com

FT-IR Spectroscopy

The FT-IR spectrum of this compound would be dominated by vibrations of the chrysene core, with additional characteristic bands from the bromomethyl substituent. The aromatic C-H stretching vibrations are expected to appear in the region of 3100-3000 cm⁻¹. Aromatic C=C stretching vibrations of the polycyclic system typically produce a series of sharp bands in the 1650-1450 cm⁻¹ region. The out-of-plane C-H bending vibrations, which are often intense and diagnostic of the substitution pattern on the aromatic rings, would be observed below 900 cm⁻¹.

The bromomethyl group would introduce several key vibrational modes. The CH₂ group would exhibit symmetric and asymmetric stretching vibrations, typically found in the 2950-2850 cm⁻¹ range. A CH₂ scissoring (bending) vibration is expected around 1470-1440 cm⁻¹. The most characteristic vibration for the substituent would be the C-Br stretching mode. For alkyl bromides, this band is typically observed in the 650-550 cm⁻¹ region of the far-infrared spectrum. Its exact position and intensity would be influenced by coupling with the aromatic ring.

Raman Spectroscopy

Raman spectroscopy, which is particularly sensitive to non-polar bonds and symmetric vibrations, would provide complementary information. nist.gov The aromatic ring stretching vibrations of the chrysene backbone, especially the symmetric "breathing" modes, are expected to produce strong signals in the Raman spectrum, typically in the 1600-1300 cm⁻¹ range. arxiv.org The C-Br stretching vibration is also typically Raman active. The high specificity of the Raman spectral fingerprint can be used for definitive chemical identification. renishaw.com

Computational studies on other substituted PAHs have shown that the position and intensity of vibrational modes are sensitive to the nature and position of the substituent. arxiv.org A full theoretical and experimental vibrational analysis of this compound would be required for a definitive assignment of all its vibrational modes.

Expected Vibrational Frequencies Data Table

This table presents expected, characteristic vibrational frequency ranges based on known data for similar functional groups and is not based on experimental data for this compound.

Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy
Aromatic C-H Stretch3100 - 3000FT-IR, Raman
Aliphatic C-H Stretch (CH₂)2950 - 2850FT-IR, Raman
Aromatic C=C Ring Stretch1650 - 1450FT-IR, Raman
CH₂ Scissoring (Bending)1470 - 1440FT-IR
Aromatic C-H Out-of-Plane Bend900 - 675FT-IR
C-Br Stretch650 - 550FT-IR, Raman

Computational and Theoretical Chemistry Studies

Electronic Structure and Reactivity Predictions

Computational quantum chemistry is a powerful tool for elucidating the electronic structure and predicting the reactivity of molecules like 1-(Bromomethyl)chrysene. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are instrumental in this regard.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties and reaction mechanisms of organic molecules. For chrysene (B1668918) and its derivatives, DFT calculations can provide a deep understanding of their reactivity and the pathways of their chemical transformations. Studies on related PAHs have demonstrated the utility of DFT in mapping out reaction coordinates and identifying transition states for various reactions, including those involving radical species. For instance, DFT calculations have been successfully employed to study the growth of PAHs under combustion conditions by identifying viable reaction pathways.

Table 1: Representative Functionals and Basis Sets for DFT Calculations on PAHs

Functional Basis Set Typical Application
B3LYP 6-31G(d) Geometry optimization and electronic properties
M06-2X 6-311+G(d,p) Thermochemistry and reaction kinetics

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of accuracy for calculating molecular energies and structures. These methods are crucial for mapping the energetic landscape of a molecule, which includes identifying stable isomers, conformational minima, and the energy barriers between them. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide benchmark-quality data.

For a molecule like this compound, ab initio calculations could be used to precisely determine the rotational barrier of the bromomethyl group and the relative energies of different conformers. This information is vital for understanding its three-dimensional structure and how it influences intermolecular interactions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules, including conformational changes and intermolecular interactions. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of how a molecule moves and interacts with its environment over time.

For this compound, MD simulations could be employed to explore its conformational landscape in different solvents or in the solid state. This would reveal the preferred orientations of the bromomethyl group relative to the chrysene ring system and how these conformations fluctuate. Furthermore, MD simulations can shed light on how molecules of this compound interact with each other, for example, through π-π stacking of the aromatic rings or interactions involving the bromine atom. Such simulations are crucial for understanding the bulk properties of the material. The study of conformational dynamics is key to understanding enzyme function and can be applied to understand the flexibility and interactions of smaller molecules as well.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are increasingly used to predict spectroscopic properties, which can aid in the identification and characterization of new compounds.

For this compound, DFT calculations can be used to predict its ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors of the nuclei in the molecule. By comparing the predicted spectrum with experimental data, one can confirm the structure of the synthesized compound. Various software and methodologies, including machine learning approaches, have been developed to improve the accuracy of NMR chemical shift predictions.

Similarly, the vibrational frequencies of this compound can be computed using DFT. These calculations provide a theoretical infrared (IR) and Raman spectrum, which can be compared with experimental spectra to identify characteristic vibrational modes of the molecule. Assignments of observed infrared bands for related molecules like dibenzo[b,def]chrysene have been successfully made by comparing them with DFT computations of harmonic vibrational frequencies.

Table 2: Predicted Spectroscopic Data (Hypothetical for this compound based on general principles)

Spectroscopic Property Predicted Value/Range Computational Method
¹H NMR Chemical Shift (CH₂Br) ~4.5 - 5.5 ppm DFT (e.g., B3LYP/6-31G(d))
¹³C NMR Chemical Shift (CH₂Br) ~30 - 40 ppm DFT (e.g., B3LYP/6-31G(d))

Chemoselectivity and Regioselectivity Predictions in Synthesis and Reactions

Computational chemistry can be a predictive tool for understanding the selectivity of chemical reactions. For a multifunctional molecule like this compound, questions of chemoselectivity (which functional group reacts) and regioselectivity (at which position on the aromatic ring reaction occurs) are critical.

DFT-based reactivity descriptors, such as Fukui functions and the dual descriptor, can be calculated to predict the most reactive sites for nucleophilic and electrophilic attack. For this compound, this would involve analyzing the electronic properties of both the bromomethyl group and the various positions on the chrysene ring. Such analyses can guide synthetic chemists in designing reactions to achieve a desired product. For example, computational studies on chrysene have provided insights into the orientation of multiple electrophilic substitutions.

Reaction Kinetics Modeling (e.g., H Abstraction Rate Constants from Related PAHs)

Modeling the kinetics of chemical reactions is essential for understanding their rates and mechanisms. For reactions involving PAHs, such as hydrogen abstraction, computational methods can provide valuable kinetic data.

Transition state theory (TST) is often used in conjunction with quantum chemical calculations to determine reaction rate constants. For a reaction involving this compound, such as the abstraction of a hydrogen atom from the methyl group or from the aromatic ring, the first step would be to locate the transition state structure and calculate the activation energy using a method like DFT. From this, the rate constant can be calculated as a function of temperature. Studies on hydrogen abstraction from a series of PAHs have systematically examined the effects of PAH size, structure, and reaction site on the energetics and rate constants. While specific data for this compound is not available, these studies provide a framework for how its reaction kinetics could be modeled.

Investigation of Aromaticity and Electronic Delocalization Effects

The introduction of a bromomethyl substituent onto the chrysene core at the C1 position is predicted to induce notable, albeit localized, alterations to the parent molecule's aromaticity and π-electron delocalization. Chrysene, a polycyclic aromatic hydrocarbon (PAH), is composed of four fused benzene (B151609) rings, exhibiting a complex electronic structure where aromaticity is not uniformly distributed across the molecule. Computational and theoretical chemistry studies provide a powerful lens through which to examine the subtle electronic perturbations caused by substituents.

Theoretical investigations into the electronic structure of substituted chrysenes and other PAHs have established that substituents can modify local and global aromaticity through inductive and resonance effects. researchgate.net The bromomethyl group (-CH₂Br) is primarily considered an electron-withdrawing group due to the electronegativity of the bromine atom. This inductive effect can lead to a slight polarization of the sigma (σ) framework and, consequently, influence the π-electron system of the adjacent aromatic ring.

To quantify these effects on this compound, computational methods such as Density Functional Theory (DFT) are employed. researchgate.net Aromaticity can be assessed using various indices, including magnetic, geometric, and electronic descriptors.

One of the most common magnetic descriptors is the Nucleus-Independent Chemical Shift (NICS). NICS values are calculated at the center of each ring; large negative values are indicative of significant diatropic ring currents, a hallmark of aromaticity. scispace.com For this compound, the NICS values for the four rings of the chrysene core would be calculated and compared to those of unsubstituted chrysene. It is hypothesized that the ring bearing the bromomethyl group would show a slight decrease in its NICS value (i.e., become less negative), indicating a minor reduction in local aromaticity due to the inductive withdrawal of electron density. The effect on the more distant rings is expected to be progressively smaller.

Another widely used index is the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on the analysis of bond lengths. nih.gov A HOMA value approaching 1 signifies a high degree of aromaticity with minimal bond length alternation, whereas a value approaching 0 indicates a non-aromatic, Kekulé-like structure. nih.gov In the case of this compound, DFT calculations would likely reveal a slight increase in bond length alternation in the substituted ring compared to the parent chrysene, resulting in a marginally lower HOMA value for that specific ring.

The electronic delocalization can be further analyzed by examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels and their distribution. The presence of the bromomethyl group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted chrysene. researchgate.net This is a typical consequence of introducing an electron-withdrawing substituent. The distribution of these frontier orbitals, which are crucial for chemical reactivity and electronic properties, may also be slightly polarized towards the substituent.

The following interactive table presents hypothetical, yet representative, NICS and HOMA values for each ring of this compound as would be predicted by DFT calculations, compared to unsubstituted chrysene. The rings are labeled A, B, C, and D, with Ring A being the site of substitution.

CompoundRingCalculated NICS(1) (ppm)Calculated HOMA Value
ChryseneA-10.50.910
B-11.20.945
C-11.10.942
D-10.40.908
This compoundA-10.10.895
B-11.10.943
C-11.10.942
D-10.40.908

These theoretical data illustrate that the primary electronic perturbation is localized on the ring directly attached to the bromomethyl group (Ring A), with minimal impact on the electronic delocalization of the other rings in the polycyclic system. This localized effect is a common feature in large PAHs where the extensive π-system can buffer the influence of a single substituent.

Derivatization and Functionalization Strategies Based on 1 Bromomethyl Chrysene Scaffold

Design and Synthesis of Novel Chrysene-Based Architectures

The chrysene (B1668918) moiety, a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene (B151609) rings, provides a structurally rigid and electronically distinct platform. The introduction of a bromomethyl handle at the 1-position opens up avenues for the construction of novel and larger molecular architectures with tailored properties.

Incorporation into Helically Chiral Systems

Helically chiral molecules, or helicenes, are ortho-fused aromatic rings that adopt a helical shape due to steric hindrance. nih.govmdpi.com These non-planar, chiral systems have garnered significant interest for their unique chiroptical properties and potential applications in asymmetric catalysis and materials science. nih.gov While direct examples of the use of 1-(bromomethyl)chrysene in the synthesis of helicenes are not prevalent in the literature, the reactivity of the bromomethyl group presents a plausible pathway for its incorporation into such systems.

The synthesis of helicenes often involves the cyclization of strategically designed precursors. nih.gov The bromomethyl group of this compound can be readily converted into other functional groups, such as phosphonium (B103445) salts for Wittig reactions or boronic esters for Suzuki couplings. These transformations would allow for the connection of the chrysene unit to other aromatic fragments, setting the stage for subsequent cyclization reactions to form a helical structure. For instance, a Wittig reaction between a chrysene-derived phosphonium salt and an appropriate aldehyde could form a stilbene-like precursor, which could then undergo photocyclization to yield a helicene.

Formation of Extended Polycyclic Aromatic Frameworks

Extended polycyclic aromatic hydrocarbons (PAHs) are of great interest due to their unique electronic and optical properties, making them suitable for applications in organic electronics. acs.org The synthesis of these large, often difficult-to-solubilize, molecules relies on efficient carbon-carbon bond-forming reactions. acs.org The this compound scaffold can serve as a key building block in the construction of these extended π-systems.

The bromomethyl group is a versatile handle for various coupling reactions. For example, it can be converted to a phosphonium ylide for a Wittig reaction to create a vinylene linkage, or it can be used in substitution reactions to link chrysene units together or to other aromatic systems. Furthermore, the bromine atom can be replaced to introduce functional groups suitable for cross-coupling reactions like Suzuki, Stille, or Heck couplings. iitk.ac.in These reactions are powerful tools for creating new carbon-carbon bonds and extending the polycyclic framework.

For example, a Suzuki coupling reaction could be envisioned where this compound is first converted to a boronic ester. This chrysene-boronic ester could then be coupled with another halogenated aromatic compound under palladium catalysis to form a larger, conjugated system. The challenge in synthesizing these extended frameworks often lies in the poor solubility of the resulting large PAHs, which can hinder reaction and purification. acs.org

Development of Fluorescent Probes and Labels

The inherent fluorescence of the chrysene core makes this compound an attractive starting material for the development of fluorescent probes and labels. The reactive bromomethyl group allows for the strategic attachment of recognition moieties or the modulation of the photophysical properties of the chrysene fluorophore.

Strategic Introduction of Fluorophores through Bromomethyl Reactivity

The bromomethyl group is an excellent electrophilic handle for nucleophilic substitution reactions. solubilityofthings.comlibretexts.orgweebly.com This reactivity can be exploited to attach a variety of molecules, including other fluorophores or biomolecules, to the chrysene scaffold. This is a common strategy in the development of fluorescent probes for biological imaging and sensing. mdpi.comyakusaku.jpnih.govnih.gov

The reaction of this compound with nucleophiles such as amines, thiols, or alcohols results in the formation of a stable covalent bond. libretexts.org This allows for the labeling of proteins, peptides, and other biological macromolecules. For instance, the reaction with a cysteine residue in a protein would yield a thioether linkage. Similarly, reaction with an amine-containing molecule can lead to the formation of a secondary or tertiary amine. This strategy is analogous to the use of other bromomethylated arenes, like 1-(bromomethyl)pyrene, in the synthesis of fluorescent sensors.

Table 1: Potential Nucleophilic Substitution Reactions of this compound for Fluorophore Introduction

NucleophileLinkage FormedPotential Application
Amine (R-NH₂)C-NLabeling of biomolecules, formation of sensor-quencher pairs
Thiol (R-SH)C-SLabeling of proteins at cysteine residues
Alcohol (R-OH)C-OFormation of ether-linked probes
Azide (N₃⁻)C-N₃Precursor for "click" chemistry

Photophysical Property Tuning through Structural Modification

The photophysical properties of a fluorophore, such as its absorption and emission wavelengths, quantum yield, and lifetime, can be finely tuned by structural modifications. rsc.org The derivatization of this compound allows for the introduction of various substituents that can alter the electronic properties of the chrysene core and thus its fluorescence characteristics. researchgate.netmdpi.com

Introducing electron-donating or electron-withdrawing groups to the chrysene skeleton via the bromomethyl handle can lead to significant shifts in the absorption and emission spectra. For example, coupling with an electron-donating group like an aniline (B41778) derivative could lead to a red-shift in the emission, potentially moving the fluorescence to a more biologically compatible region. Conversely, the introduction of electron-withdrawing groups could lead to a blue-shift. This ability to tune the photophysical properties is crucial for the design of fluorescent probes with specific excitation and emission profiles for multiplexed imaging or Förster Resonance Energy Transfer (FRET) applications.

Table 2: Predicted Effects of Substituents on the Photophysical Properties of Chrysene Derivatives

Substituent Type (attached via bromomethyl group)Predicted Effect on Emission WavelengthPredicted Effect on Quantum Yield
Electron-donating group (e.g., -NR₂, -OR)Red-shiftMay increase or decrease
Electron-withdrawing group (e.g., -CN, -NO₂)Blue-shiftOften decreases (quenching)
Extended π-system (e.g., another aromatic ring)Red-shiftMay increase

Advanced Chemical Scaffolds for Complex Molecule Synthesis

Beyond its use in creating larger aromatic systems and fluorescent probes, this compound serves as an advanced chemical scaffold for the synthesis of a wide array of complex molecules. The ability to transform the bromomethyl group into a variety of other functional groups makes it a versatile starting point for multi-step syntheses. uni-halle.detdx.catresearchgate.netbiosynth.com

The bromomethyl group can be, for example, oxidized to an aldehyde, which can then participate in a range of carbonyl chemistry reactions. It can also be converted to a nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. These transformations dramatically increase the synthetic utility of the chrysene scaffold, allowing for its incorporation into pharmaceuticals, functional materials, and other complex molecular targets. The chrysene core itself provides a rigid, well-defined three-dimensional structure that can be used to control the spatial arrangement of appended functional groups.

Synthesis of BN-Fused Polycyclic Aromatic Derivatives

The incorporation of boron and nitrogen atoms into the framework of polycyclic aromatic hydrocarbons (PAHs) has emerged as a powerful strategy for tuning their electronic and photophysical properties. This section focuses on derivatization strategies starting from a this compound scaffold to construct BN-fused polycyclic aromatic derivatives. A plausible synthetic pathway involves the initial conversion of the bromomethyl group to an aminomethyl functionality, which then serves as a handle for the subsequent introduction of boron and ring closure to form the desired BN-fused system.

A key intermediate, aminomethylchrysene, can be synthesized from this compound. A well-established method for such a transformation is the Gabriel synthesis. This procedure involves the reaction of this compound with potassium phthalimide (B116566) to form an N-substituted phthalimide intermediate. Subsequent deprotection, typically achieved by hydrazinolysis with hydrazine (B178648) monohydrate, yields the primary amine, 1-(aminomethyl)chrysene. uva.nl

Following the synthesis of the aminomethyl derivative, the construction of the BN-fused ring can be envisioned through a tandem intramolecular electrophilic arene borylation. This approach has been successfully employed for the synthesis of related BN-fused PAHs, such as 4b-aza-12b-boradibenzo[g,p]chrysene, from a diamine precursor. scholaris.caacs.org In a hypothetical adaptation of this methodology to a chrysene derivative, the 1-(aminomethyl)chrysene would first need to be coupled with a suitable aminobiphenyl derivative to create a precursor analogous to the one used by Hatakeyama and coworkers. This precursor would then undergo N-borylation followed by a Lewis acid-promoted intramolecular electrophilic aromatic borylation to achieve the final BN-fused chrysene derivative. scholaris.caacs.org

The synthesis of 4b-aza-12b-boradibenzo[g,p]chrysene, as reported, involves the treatment of a diamine precursor with a boron trihalide, such as BCl₃, followed by the addition of a Lewis acid and a non-nucleophilic base. scholaris.caacs.org This combination facilitates the cyclization process, leading to the formation of the twisted BN-fused polycyclic aromatic compound. scholaris.caacs.org These types of compounds have shown potential as organic electronic materials due to their unique structural and electronic properties. scholaris.ca

Below is a data table summarizing the hypothetical reaction steps for the synthesis of a BN-fused chrysene derivative starting from this compound, based on established methodologies for analogous systems.

Interactive Data Table: Synthesis of a BN-Fused Chrysene Derivative

StepStarting MaterialReagents and ConditionsIntermediate/ProductYield (%)Reference
1This compound1. Potassium phthalimide, DMF2. Hydrazine monohydrate, Ethanol, Reflux1-(Aminomethyl)chrysene>90 (for analogous systems) uva.nl
21-(Aminomethyl)chrysene and 2-amino-2'-bromobiphenylPd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination)N-(2'-Aminobiphenyl-2-yl)-1-(chrysen-1-yl)methanamineNot ReportedInferred
3N-(2'-Aminobiphenyl-2-yl)-1-(chrysen-1-yl)methanamine1. BCl₃, Chlorobenzene2. AlCl₃, 2,6-Lutidine, Room TemperatureBN-fused chrysene derivativeNot Reported scholaris.caacs.org

Applications in Advanced Materials Chemistry

Integration into Organic Electronic Materials

The field of organic electronics leverages carbon-based materials for applications in devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic thin-film transistors (OTFTs). Chrysene (B1668918) derivatives have emerged as promising candidates for these technologies due to their inherent stability and charge-carrying capabilities. manchester.ac.uksyngeneintl.com

1-(Bromomethyl)chrysene serves as a crucial starting material for the synthesis of advanced organic semiconductors. The chrysene core has an electronic structure similar to other high-performance materials like pkusz.edu.cnbenzothieno[3,2-b] pkusz.edu.cnbenzothiophene (BTBT), suggesting its potential for high charge carrier mobility. pkusz.edu.cn The bromomethyl group acts as a synthetic handle, allowing for the attachment of various functional groups through nucleophilic substitution or cross-coupling reactions. This functionalization is critical for tuning the material's properties, such as solubility, energy levels (HOMO/LUMO), and solid-state packing, which ultimately govern the performance of the semiconductor. researchgate.net For instance, attaching solubilizing alkyl chains or electron-withdrawing/donating groups can significantly alter the material's processability and electronic characteristics.

Computational studies and experimental findings on related chrysene derivatives highlight their potential as wide-band-gap semiconductors with good atmospheric stability. researchgate.net The ability to modify the chrysene core via the bromomethyl group allows for the systematic engineering of new semiconductors with optimized performance for specific electronic devices.

Effective charge transport is fundamental to the operation of organic electronic devices. Materials based on the chrysene framework have demonstrated potential for efficient hole and electron transport. researchgate.net this compound is an ideal building block for constructing these materials. By reacting the bromomethyl group, the chrysene unit can be incorporated into larger conjugated systems, such as polymers or dendrimers, or functionalized to enhance intermolecular electronic coupling.

The design of chrysene derivatives is often inspired by the success of other polycyclic aromatic hydrocarbons in OTFTs. pkusz.edu.cnresearchgate.net Research on functionalized chrysenes has yielded materials with impressive charge transport properties. For example, OTFTs based on 2-(4-dodecyl phenyl)chrysene (C12-Ph-CHR) have demonstrated high carrier mobility of up to 3.07 cm²/V·s, underscoring the promise of the chrysene core in high-performance electronics. pkusz.edu.cn The ability to synthesize a variety of derivatives, starting from precursors like this compound, is key to developing next-generation charge transport materials. mdpi.com

Table 1: Charge Transport Properties of Selected Chrysene Derivatives
Chrysene DerivativeDevice ArchitectureHole Mobility (μh) [cm²/V·s]On/Off RatioReference
2,8-diphenylchrysene (Ph-CR)OFET4.1 × 10⁻²10⁵ researchgate.net
2-phenylchrysene (Ph-CHR)OTFTHigher than Ph-BTBTN/A pkusz.edu.cn
2-(4-dodecyl phenyl)chrysene (C12-Ph-CHR)OTFTup to 3.073.3 × 10⁶ pkusz.edu.cn
4,10-diphenoxychrysene (DPC)Computational Study0.739 (calculated)N/A researchgate.net

Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent forces. fortunejournals.com The planar, aromatic nature of the chrysene moiety makes this compound an excellent candidate for designing complex, self-assembled structures.

Self-assembly is the spontaneous organization of individual components into ordered structures, driven by non-covalent interactions. fortunejournals.com The large π-surface of the chrysene core in this compound promotes strong π-π stacking interactions, which are a primary driving force for the self-assembly of aromatic molecules into one- or two-dimensional architectures. rsc.org

By chemically modifying the bromomethyl group, it is possible to introduce other functionalities that can direct the assembly process. For example, converting the -CH₂Br group to an amide or carboxylic acid would introduce hydrogen bonding capabilities, leading to more complex and robust supramolecular structures like organogels or liquid crystals. researchgate.net This synthetic versatility allows for the rational design of self-assembled systems where the chrysene units are precisely arranged, which is crucial for applications in areas like light-harvesting and molecular recognition. rsc.orgnih.gov

The formation and stability of supramolecular assemblies are governed by a delicate balance of various non-covalent interactions. semanticscholar.orgnih.gov For systems incorporating the chrysene moiety, several types of interactions are significant.

π-π Stacking: This is a dominant interaction between the flat, electron-rich surfaces of the chrysene molecules, leading to the formation of columnar or layered structures.

CH-π Interactions: Hydrogen atoms from aliphatic chains or other parts of the molecule can interact favorably with the π-electron cloud of the chrysene ring, further stabilizing the three-dimensional structure. rsc.orgmdpi.com

Host-Guest Interactions: The electron-rich cavity of self-assembled chrysene-based structures can encapsulate smaller "guest" molecules, a central concept in host-guest chemistry. mdpi.comresearchgate.net This interaction is governed by size, shape, and electronic complementarity between the host assembly and the guest molecule. researchgate.net

The bromomethyl group on this compound can be used to introduce specific recognition sites, enhancing the selectivity and strength of these non-covalent interactions.

Table 2: Key Non-Covalent Interactions in Chrysene-Based Supramolecular Systems
Interaction TypeDescriptionRole in Assembly
π-π StackingAttractive interaction between the aromatic rings of two chrysene molecules.Primary driving force for forming ordered stacks and layers.
Hydrogen BondingDirectional interaction between a hydrogen atom and an electronegative atom (e.g., O, N). Can be introduced via modification of the bromomethyl group.Provides structural directionality and robustness to the assembly.
Van der Waals ForcesNon-specific attractive forces arising from temporary charge fluctuations.Contributes to overall cohesion and dense packing of molecules.
CH-π InteractionsInteraction of a C-H bond with the face of the aromatic π-system.Helps to define the three-dimensional arrangement of molecules within the structure.

Role in Covalent Organic Polymers and Frameworks

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas. nih.govkfupm.edu.sa They are constructed from organic building blocks linked by strong covalent bonds. The properties of a COF are directly determined by the geometry and functionality of its constituent monomers.

While this compound is a mono-functionalized molecule and cannot form a framework on its own, it is a valuable precursor for creating the multi-functional monomers required for COF synthesis. For example, the bromomethyl group can be used to couple two chrysene units together or to attach the chrysene core to another molecular hub, thereby creating a di- or tri-topic monomer.

The incorporation of the chrysene moiety into the backbone of a COF would imbue the resulting framework with the desirable electronic and photophysical properties of chrysene. This could lead to COFs with applications in gas storage, catalysis, and as active materials in electronic devices. rsc.orgnih.gov The ordered, porous nature of COFs provides an ideal environment to align the chrysene units in a predefined, crystalline lattice, potentially enhancing properties like charge transport or exciton (B1674681) diffusion compared to amorphous materials. nih.gov Furthermore, the bromomethyl group could potentially be used in post-synthetic modification, where it is grafted onto a pre-formed polymer or framework to introduce new functionalities. rsc.org

Q & A

Q. How are conflicting NMR assignments resolved in structurally similar chrysene derivatives?

  • Methodological Answer : Use 2D NMR techniques (COSY, HSQC) to correlate proton and carbon signals. For ambiguous peaks, compare with DFT-predicted chemical shifts (e.g., Gaussian 16 B3LYP/6-31G* calculations). Collaborative validation with independent labs reduces interpretation errors .

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